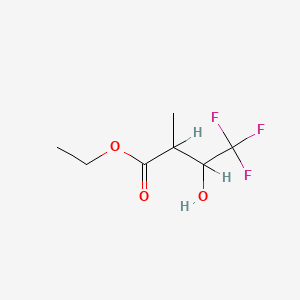
Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate
Cat. No. B1348567
Key on ui cas rn:
649-56-9
M. Wt: 200.16 g/mol
InChI Key: MFRIOKNLYRUYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06130315
Procedure details


To a solution of ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate (20.1 g, 0.10 moles) in 250 ml of absolute ethanol, cooled in an ice bath, was added sodium borohydride (1.0 g, 0.25 moles) in portions with stirring. The cooling bath was removed and the reaction stirred at room temperature for 30 minutes. Acetone (5 ml) was added to quench any remaining sodium borohydride and the solvents removed by distillation at atmospheric pressure using a Vigreaux column. The residue was diluted with 200 ml of methylene chloride and poured into a separatory funnel containing 75 ml of a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with methylene chloride (3×25 ml). The combined organic phase and methylene chloride extracts were dried over magnesium sulfate, filtered and distilled at atmospheric pressure to remove the solvents. The residue was then distilled at reduced pressure (20 mmHg) using a Vigreaux column to give ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, bp 78-84° C., 20 mmHg.



Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([C:10]([F:13])([F:12])[F:11])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[BH4-].[Na+]>C(O)C>[OH:1][CH:2]([C:10]([F:11])([F:12])[F:13])[CH:3]([CH3:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(C(=O)OCC)C)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at room temperature for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetone (5 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench any remaining sodium borohydride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents removed by distillation at atmospheric pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 200 ml of methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
75 ml of a 1:1:1 mixture of saturated ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with methylene chloride (3×25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phase and methylene chloride extracts were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled at atmospheric pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvents
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was then distilled at reduced pressure (20 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(C(C(=O)OCC)C)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
